ethyl 7-(acetyloxyamino)-2-benzoylimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
ethyl 7-(acetyloxyamino)-2-benzoylimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0756781
InChI:
InChI=1S/C20H20N2O5S/c1-3-26-20(25)16-14-10-7-11-15(22-27-12(2)23)17(14)28-19(16)21-18(24)13-8-5-4-6-9-13/h4-6,8-9,22H,3,7,10-11H2,1-2H3
SMILES:
CCOC(=O)C1=C2CCCC(=C2SC1=NC(=O)C3=CC=CC=C3)NOC(=O)C
Molecular Formula:
C20H20N2O5S
Molecular Weight:
400.4 g/mol
ethyl 7-(acetyloxyamino)-2-benzoylimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC0756781
Molecular Formula: C20H20N2O5S
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O5S |
|---|---|
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | ethyl 7-(acetyloxyamino)-2-benzoylimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C20H20N2O5S/c1-3-26-20(25)16-14-10-7-11-15(22-27-12(2)23)17(14)28-19(16)21-18(24)13-8-5-4-6-9-13/h4-6,8-9,22H,3,7,10-11H2,1-2H3 |
| Standard InChI Key | JANZFYCZNHQENO-UHFFFAOYSA-N |
| Isomeric SMILES | CCOC(=O)C1=C2CCCC(=C2SC1=NC(=O)C3=CC=CC=C3)NOC(=O)C |
| SMILES | CCOC(=O)C1=C2CCCC(=C2SC1=NC(=O)C3=CC=CC=C3)NOC(=O)C |
| Canonical SMILES | CCOC(=O)C1=C2CCCC(=C2SC1=NC(=O)C3=CC=CC=C3)NOC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator